Phosphoric acid, diethyl octyl ester

Descripción general

Descripción

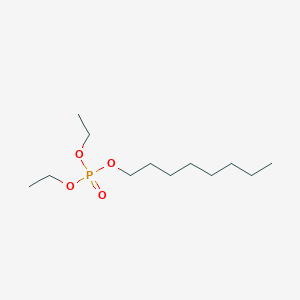

Phosphoric acid, diethyl octyl ester, also known as diethyl octyl phosphate, is a chemical compound formed through the esterification process involving phosphoric acid and alcohol . It has a molecular formula of C12H27O4P and a molecular weight of 266.31 g/mol . It is used in various applications including as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of Phosphoric acid, diethyl octyl ester is represented by the InChI string: InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17 (13,14-5-2)15-6-3/h4-12H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCOP(=O)(OCC)OCC .

Chemical Reactions Analysis

Phosphoric acid, diethyl octyl ester, like other esters of phosphoric acid, can undergo hydrolysis and release alcohol from the ester bond . It is also known that esters of phosphoric acid are essential in biology and are involved in various processes in life .

Physical And Chemical Properties Analysis

Phosphoric acid, diethyl octyl ester is slightly soluble in water and soluble in ethanol . It has a molecular weight of 266.31 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has a topological polar surface area of 44.8 Ų .

Aplicaciones Científicas De Investigación

Esterification and Amidation Agents : Certain derivatives, such as (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters and (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been found to be efficient and selective for esterification of carboxylic acids and alcohols, as well as amidation of carboxylic acids with amines, yielding good to excellent yields. This indicates their potential utility in organic synthesis and pharmaceuticals (Won et al., 2007); (Kang et al., 2008).

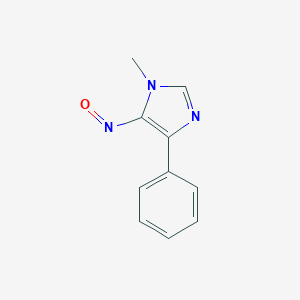

Hydroxamic Acids Preparation : Phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester effectively prepares O-alkyl hydroxamic acids with minimal racemization. This is significant for maintaining enantiomeric purity in organic synthesis (Kokare et al., 2007).

Surface Chemistry and Sensor Applications : Octadecyl phosphoric acid ester has been shown to produce oriented, well-ordered alkanephosphate monolayers on tantalum(V) oxide surfaces. This finding has potential applications in biochemical analysis and sensor technology (Brovelli et al., 1999).

Inhibition of Enzymatic Activity : Diethyl phosphate, a related compound, effectively inhibits neutral cholesteryl ester hydrolase activity. This could aid in studies on substrate specificities and regulation of cholesteryl ester hydrolases (Harrison et al., 1990).

Adhesive Dentistry : Phosphoric acid esters, due to their ability to simultaneously decalcify and adhere to hydroxyapatite, are useful in composite-to-enamel bonding in adhesive dentistry (Fu et al., 2005).

Polymer Science : DiOHP-plasticized PANI (polyaniline) with phosphoric acid esters can be used to produce conducting films with excellent mechanical properties, which is significant in the field of conducting polymers (Pron et al., 1993).

Mecanismo De Acción

In the human body, organophosphates such as Phosphoric acid, diethyl octyl ester act as inhibitors of the enzyme acetylcholinesterase, leading to excess neurotransmitter acetylcholine . This surplus of acetylcholine in the body leads to the manifestation of symptoms associated with the cholinergic toxidrome .

Safety and Hazards

Propiedades

IUPAC Name |

diethyl octyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCSHBOAPHEPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174030 | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, diethyl octyl ester | |

CAS RN |

20195-13-5 | |

| Record name | Phosphoric acid, diethyl octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl octyl phosphate (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)